5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC9819536
Molecular Formula: C14H10ClN3O2
Molecular Weight: 287.70 g/mol
* For research use only. Not for human or veterinary use.
![5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione -](/images/structure/VC9819536.png)
Specification
Molecular Formula | C14H10ClN3O2 |
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Molecular Weight | 287.70 g/mol |
IUPAC Name | 5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C14H10ClN3O2/c1-18-12-11(13(19)17-14(18)20)9(6-7-16-12)8-4-2-3-5-10(8)15/h2-7H,1H3,(H,17,19,20) |
Standard InChI Key | YYVRFAKFCVRLOE-UHFFFAOYSA-N |
SMILES | CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC=C3Cl |
Canonical SMILES | CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₅H₁₁ClN₃O₂, with a molecular weight of 300.72 g/mol. Its IUPAC name, 5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, reflects the substitution pattern: a 2-chlorophenyl group at position 5, a methyl group at position 1, and two ketone oxygen atoms at positions 2 and 4. The planar fused-ring system facilitates interactions with hydrophobic pockets in enzyme active sites, while the chlorophenyl moiety enhances lipophilicity and target affinity .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₅H₁₁ClN₃O₂ |
Molecular Weight | 300.72 g/mol |
logP (Partition Coefficient) | ~3.2 (predicted) |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 58.3 Ų |
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 5-(2-chlorophenyl)-1-methylpyridopyrimidinedione typically involves cyclization strategies similar to those used for related pyridopyrimidine derivatives. A common approach includes:
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Condensation Reactions: Reacting 2-chlorobenzaldehyde with methylamine and cyanoacetamide under acidic conditions to form a pyrimidine precursor.
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Cyclization: Treating the intermediate with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to induce ring closure .
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Functionalization: Introducing the methyl group via alkylation using methyl iodide in the presence of a base like potassium carbonate.
Reaction Conditions
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Temperature: 80–120°C for cyclization steps.
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Catalysts: Lewis acids such as zinc chloride or boron trifluoride etherate.
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Solvents: Dimethylformamide (DMF) or toluene for alkylation .
Mechanism of Action and Biological Activity
Target Engagement
Pyridopyrimidine derivatives are known to inhibit multiple signaling kinases, including tyrosine kinases, PI3K, and mTOR, which are critical for cancer cell survival. The chlorophenyl group in 5-(2-chlorophenyl)-1-methylpyridopyrimidinedione likely enhances binding to the ATP-binding pocket of these enzymes, as seen in structurally related compounds .
Table 2: Hypothesized Targets and Effects
Target | Biological Effect | Citation |
---|---|---|
Tyrosine Kinases | Inhibition of cell proliferation | |
PI3K/Akt/mTOR Pathway | Induction of apoptosis | |
Phosphodiesterases | Modulation of cyclic nucleotide levels |
Cellular and Pharmacodynamic Effects
In vitro studies on analogous compounds demonstrate:
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Anti-Proliferative Activity: IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT116) cancer cells .
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage in treated cells.
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Cell Cycle Arrest: G1/S phase blockade due to cyclin-dependent kinase inhibition.
Comparative Analysis with Structural Analogs
Key Analogues
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5-Hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione: Lacks the chlorophenyl group but shows PI3K inhibition (IC₅₀ = 0.8 μM).
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Pyrano[2,3-d]pyrimidine-2,4-diones: Exhibit PARP-1 inhibition (e.g., compound 8 in with IC₅₀ = 12 nM).
Structural Influence on Activity
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Chlorophenyl Substituent: Increases lipophilicity and membrane permeability compared to hydroxylated analogs.
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Methyl Group at N1: Enhances metabolic stability by reducing oxidative deamination .
Challenges and Future Directions
Pharmacokinetic Optimization
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Solubility: The chlorophenyl group may reduce aqueous solubility; prodrug strategies (e.g., phosphate esters) could improve bioavailability.
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Metabolic Stability: Cytochrome P450-mediated oxidation of the methyl group necessitates structural tweaks .
Clinical Translation
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Toxicity Profiling: Assessing off-target effects on cardiac ion channels (hERG inhibition).
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Formulation Development: Nanoparticle encapsulation to enhance tumor targeting.
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